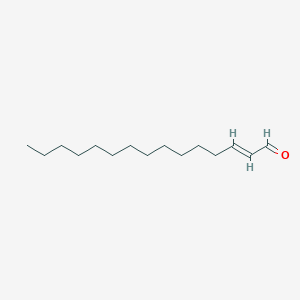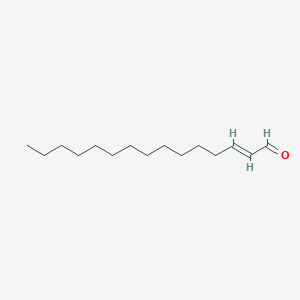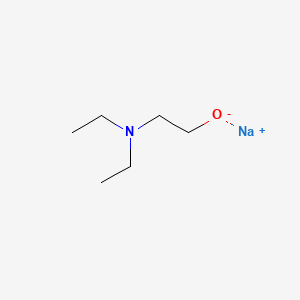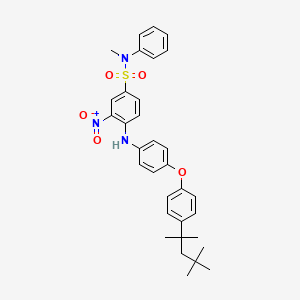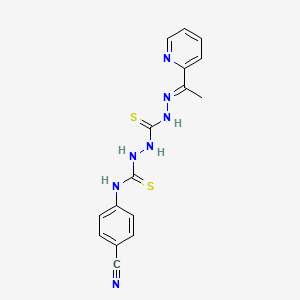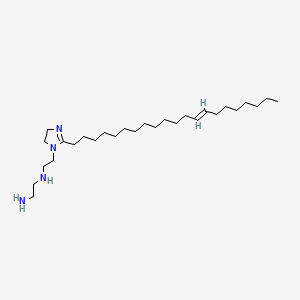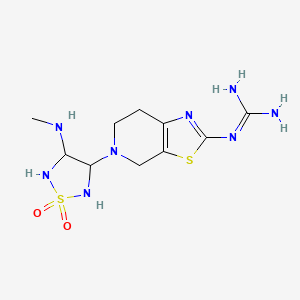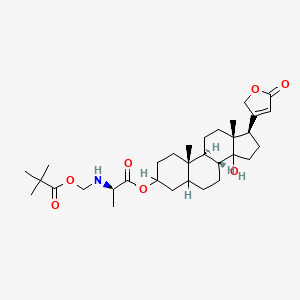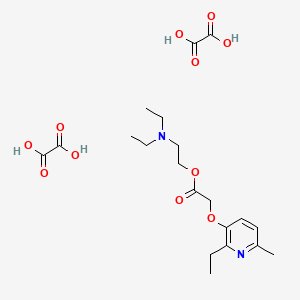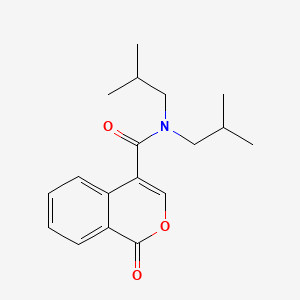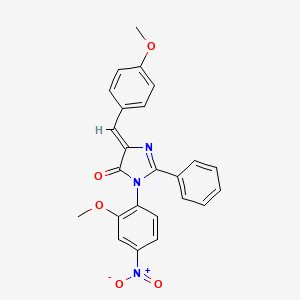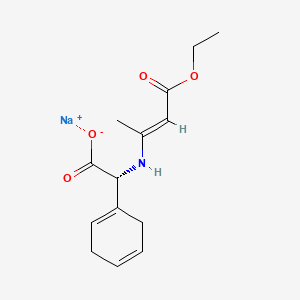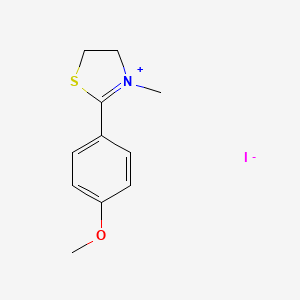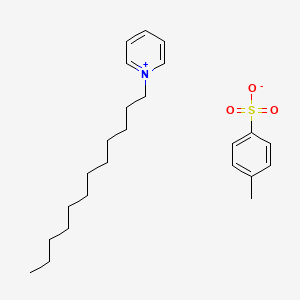
1-dodecylpyridin-1-ium;4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-dodecylpyridin-1-ium;4-methylbenzenesulfonate is a chemical compound with the molecular formula C23H39NO3S. It is known for its surfactant properties and is used in various industrial and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-dodecylpyridin-1-ium;4-methylbenzenesulfonate typically involves the reaction of dodecylpyridine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in an organic solvent such as chloroform or dichloromethane, under reflux conditions. The product is then purified through recrystallization from methanol .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to ensure consistent product quality. The final product is often obtained in high purity through multiple stages of purification, including distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
1-dodecylpyridin-1-ium;4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
1-dodecylpyridin-1-ium;4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial properties and its ability to disrupt bacterial cell membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of 1-dodecylpyridin-1-ium;4-methylbenzenesulfonate primarily involves its surfactant properties. The compound interacts with lipid bilayers, disrupting the membrane structure and increasing permeability. This action is particularly effective against bacterial cell membranes, leading to cell lysis and death. The molecular targets include membrane lipids and proteins involved in maintaining membrane integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-dodecylpyridin-1-ium bromide: Similar surfactant properties but different counterion.
1-dodecylpyridin-1-ium chloride: Another surfactant with a different counterion.
Cetylpyridinium chloride: A widely used surfactant with a longer alkyl chain.
Uniqueness
1-dodecylpyridin-1-ium;4-methylbenzenesulfonate is unique due to its specific combination of the dodecylpyridine cation and the 4-methylbenzenesulfonate anion. This combination provides distinct surfactant properties, making it particularly effective in disrupting lipid bilayers and enhancing solubility in various chemical reactions .
Propriétés
Numéro CAS |
20762-71-4 |
|---|---|
Formule moléculaire |
C24H37NO3S |
Poids moléculaire |
419.6 g/mol |
Nom IUPAC |
1-dodecylpyridin-1-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H30N.C7H8O3S/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;1-6-2-4-7(5-3-6)11(8,9)10/h11,13-14,16-17H,2-10,12,15H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clé InChI |
KCEQOESJQVRUBO-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+]1=CC=CC=C1.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


